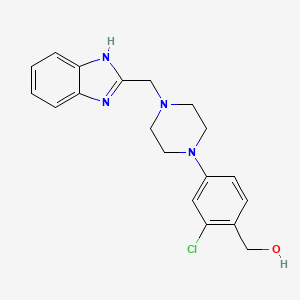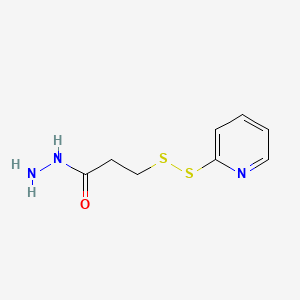
Hydroxy-PEG7-OTs
Vue d'ensemble
Description
It is a derivative of polyethylene glycol (PEG) and is commonly used as a linker molecule in drug development and manufacturing processes. This compound is particularly valued for its ability to enhance the solubility and stability of therapeutic agents, making it a crucial component in various biomedical and industrial applications.
Applications De Recherche Scientifique
Hydroxy-PEG7-OTs has a wide range of applications in scientific research, including:
Drug Delivery Systems: It is used as a linker molecule to conjugate drugs to PEG, enhancing their solubility, stability, and bioavailability.
Bioconjugation: It is employed in the modification of biomolecules such as proteins and peptides, improving their pharmacokinetic properties.
Nanotechnology: this compound is used in the synthesis of PEGylated nanoparticles for targeted drug delivery and imaging applications.
Regenerative Medicine: It is used in the development of hydrogels and scaffolds for tissue engineering and regenerative medicine.
Mécanisme D'action
Target of Action
Hydroxy-PEG7-OTs, also known as Tos-PEG6-OH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
The mode of action of Tos-PEG6-OH involves the formation of PROTAC molecules. These molecules contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Tos-PEG6-OH are those involved in the ubiquitin-proteasome system. This system is a crucial pathway for protein degradation in cells. By using this system, PROTACs can selectively degrade target proteins, thereby modulating their levels within the cell .
Pharmacokinetics
It is known that peg-based compounds generally have good solubility and stability, which can enhance the bioavailability of the drugs they are linked to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tos-PEG6-OH would largely depend on the specific PROTAC it is used to form.
Result of Action
The result of the action of Tos-PEG6-OH is the selective degradation of target proteins. By reducing the levels of these proteins, PROTACs can modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of these proteins .
Action Environment
The action of Tos-PEG6-OH is influenced by the intracellular environment. Factors such as the presence and activity of E3 ubiquitin ligases, the stability of the PROTAC, and the abundance of the target protein can all influence the efficacy of the PROTAC . Additionally, the stability of Tos-PEG6-OH and the PROTACs it forms can be influenced by factors such as pH and temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy-PEG7-OTs is typically synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tosyl chloride. The process begins with the activation of the hydroxyl group of PEG by tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:
- Dissolve PEG in an anhydrous solvent such as dichloromethane.
- Add tosyl chloride and a base (e.g., pyridine) to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Purify the product by precipitation or chromatography to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-PEG7-OTs undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group (OTs) is a good leaving group, making this compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Esterification and Etherification: The hydroxyl group of this compound can participate in esterification and etherification reactions, forming esters and ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are used under mild to moderate conditions (e.g., room temperature to 60°C) in the presence of a base.
Esterification: Carboxylic acids or their derivatives (e.g., acid chlorides) are used in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Etherification: Alkyl halides or sulfonates are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups (e.g., PEG-amines, PEG-thiols).
Esterification and Etherification: The major products are PEG esters and PEG ethers, respectively.
Comparaison Avec Des Composés Similaires
Hydroxy-PEG7-OTs can be compared with other similar compounds such as:
Methoxy-PEG-Tosylate (MPEG-OTs): Similar to this compound, but with a methoxy group instead of a hydroxyl group. It is used for similar applications but offers different reactivity due to the methoxy group.
Hydroxy-PEG-Mesylate (PEG-Ms): Contains a mesylate group instead of a tosylate group.
PEG-Bromide: Another PEG derivative with a bromide leaving group.
This compound is unique due to its specific combination of a hydroxyl group and a tosylate group, offering a balance of reactivity and stability that is advantageous in various applications.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUDQALOCQRYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156116 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42749-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)













